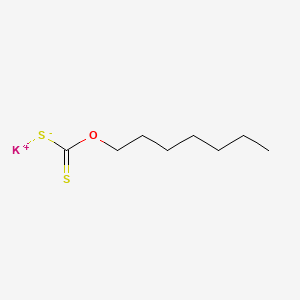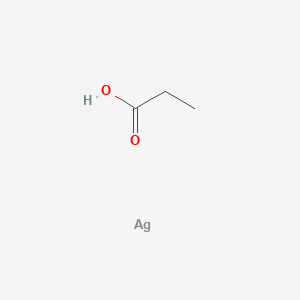
Silver(1+) propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Silver(1+) propionate can be synthesized through a metathesis reaction. One common method involves reacting silver nitrate (AgNO3) with sodium propionate (C3H5NaO2) in an aqueous solution. The reaction proceeds as follows:
AgNO3+C3H5NaO2→C3H5AgO2+NaNO3
The silver propionate precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: Industrial production of this compound typically involves similar metathesis reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reactants and controlled reaction environments are crucial to prevent contamination and ensure the quality of the final product.
化学反応の分析
Types of Reactions: Silver(1+) propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide (Ag2O) and propionic acid.
Reduction: It can be reduced to metallic silver (Ag) under certain conditions.
Substitution: The propionate group can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly employed.
Substitution: Ligands such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products:
Oxidation: Silver oxide (Ag2O) and propionic acid.
Reduction: Metallic silver (Ag).
Substitution: Silver halides (AgCl, AgBr) and corresponding propionic acid derivatives.
科学的研究の応用
Silver(1+) propionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silver compounds and nanomaterials.
Biology: Silver compounds, including this compound, are studied for their antimicrobial properties.
Medicine: Research is ongoing into the use of silver compounds in wound dressings and antimicrobial coatings.
Industry: It is used in the production of conductive inks and pastes for electronic applications.
作用機序
The mechanism of action of silver(1+) propionate primarily involves the release of silver ions (Ag+). These ions interact with microbial cell membranes, leading to cell damage and death. The silver ions can also bind to DNA and proteins, disrupting essential cellular processes. This antimicrobial action makes this compound valuable in medical and industrial applications.
類似化合物との比較
- Silver acetate (C2H3AgO2)
- Silver butyrate (C4H7AgO2)
- Silver benzoate (C7H5AgO2)
Comparison: Silver(1+) propionate is unique due to its specific chain length and properties. Compared to silver acetate, it has a longer carbon chain, which can influence its solubility and reactivity. Silver butyrate and silver benzoate have even longer chains, which further alter their physical and chemical properties. The choice of compound depends on the specific application and desired properties.
特性
CAS番号 |
5489-14-5 |
|---|---|
分子式 |
C3H6AgO2 |
分子量 |
181.95 g/mol |
IUPAC名 |
propanoic acid;silver |
InChI |
InChI=1S/C3H6O2.Ag/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChIキー |
PVRLVPAHFKKRNI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)O.[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







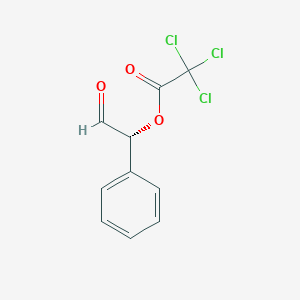

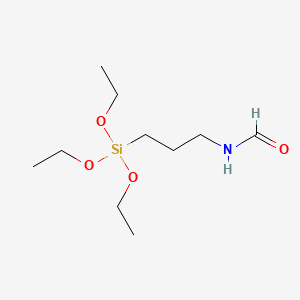
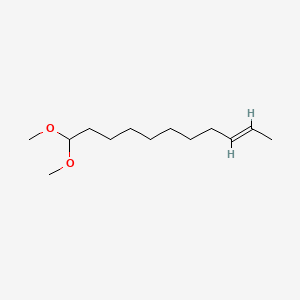
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)

